N-cyclohexyl-1-[1-(cyclohexylamino)-1-oxopropan-2-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
N~3~-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclohexyl group, a cyclohexylamino group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps One common method involves the reaction of cyclohexylamine with a suitable precursor to form the cyclohexylamino groupThe final step involves the addition of the carboxamide group under controlled conditions to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~3~-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N~3~-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N3-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N3-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE include other pyrazole derivatives and cyclohexyl-containing compounds. Examples include:
- 3-(Cyclohexylamino)propane-1-sulfonic acid (CAPS)
- N-cyclohexyl-2-hydroxyl-3-aminopropanesulfonic acid (CAPSO)
- Cyclohexylamine
Uniqueness
What sets N3-CYCLOHEXYL-1-[2-(CYCLOHEXYLAMINO)-1-METHYL-2-OXOETHYL]-1H-PYRAZOLE-3-CARBOXAMIDE apart from these similar compounds is its unique combination of functional groups and its specific chemical structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H30N4O2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-cyclohexyl-1-[1-(cyclohexylamino)-1-oxopropan-2-yl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H30N4O2/c1-14(18(24)20-15-8-4-2-5-9-15)23-13-12-17(22-23)19(25)21-16-10-6-3-7-11-16/h12-16H,2-11H2,1H3,(H,20,24)(H,21,25) |
InChI Key |
UHWBOFCWHNRDBE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1CCCCC1)N2C=CC(=N2)C(=O)NC3CCCCC3 |
Origin of Product |
United States |
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